molecular formula C5H9N3S B1592894 5-Aminomethyl-4-methyl-thiazol-2-ylamine CAS No. 850852-66-3

5-Aminomethyl-4-methyl-thiazol-2-ylamine

Cat. No. B1592894
CAS RN: 850852-66-3
M. Wt: 143.21 g/mol
InChI Key: JQDANESPYFQIBF-UHFFFAOYSA-N
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Description

5-Aminomethyl-4-methyl-thiazol-2-ylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 5-Aminomethyl-4-methyl-thiazol-2-ylamine is not well understood. However, it is believed to interact with metal ions and form metal complexes that exhibit catalytic and biological activities. It may also interact with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
5-Aminomethyl-4-methyl-thiazol-2-ylamine has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant, anticancer, and antimicrobial activities. It has also been shown to inhibit enzymatic activities such as acetylcholinesterase and tyrosinase.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-Aminomethyl-4-methyl-thiazol-2-ylamine is its versatility in various applications. It can be used as a ligand in the synthesis of metal complexes, a precursor in the synthesis of thiazole-based compounds, and a fluorescent probe for metal ions. However, one of the limitations is its limited solubility in water, which may affect its biological activities.

Future Directions

There are several future directions for the research of 5-Aminomethyl-4-methyl-thiazol-2-ylamine. One direction is the synthesis of new metal complexes with potential catalytic and biological activities. Another direction is the synthesis of thiazole-based compounds with improved biological activities. Moreover, the development of new fluorescent probes for metal ions using 5-Aminomethyl-4-methyl-thiazol-2-ylamine as a precursor is also a potential future direction.
Conclusion:
5-Aminomethyl-4-methyl-thiazol-2-ylamine is a thiazole derivative that has potential applications in various fields. It can be synthesized using different methods and has been used as a ligand in the synthesis of metal complexes, a precursor in the synthesis of thiazole-based compounds, and a fluorescent probe for metal ions. Its mechanism of action is not well understood, but it has been shown to exhibit various biochemical and physiological effects. Although it has some limitations, its versatility in various applications makes it a promising compound for future research.

Scientific Research Applications

5-Aminomethyl-4-methyl-thiazol-2-ylamine has various scientific research applications. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a precursor in the synthesis of thiazole-based compounds with potential biological activities. Moreover, it has been used as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

5-(aminomethyl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3-4(2-6)9-5(7)8-3/h2,6H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDANESPYFQIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647515
Record name 5-(Aminomethyl)-4-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminomethyl-4-methyl-thiazol-2-ylamine

CAS RN

850852-66-3
Record name 5-(Aminomethyl)-4-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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